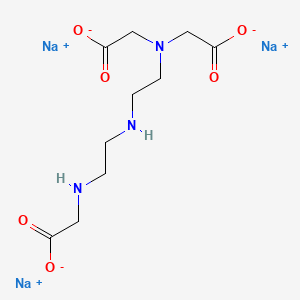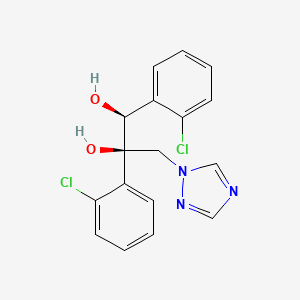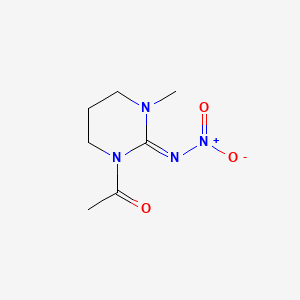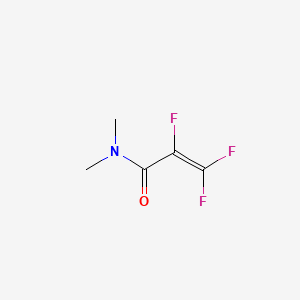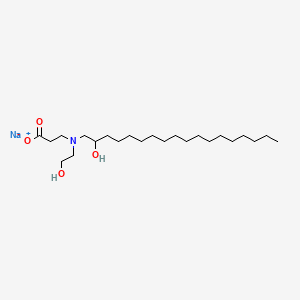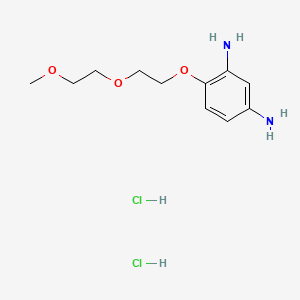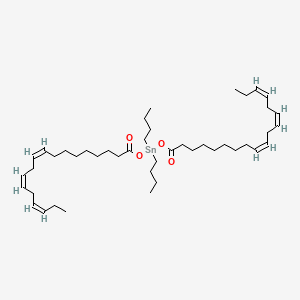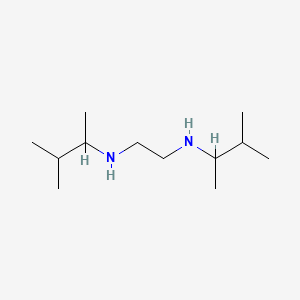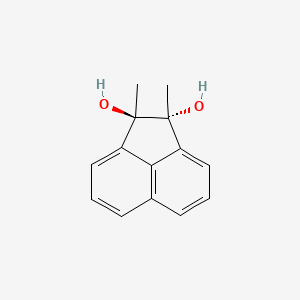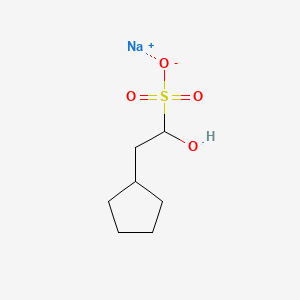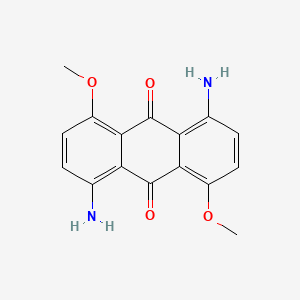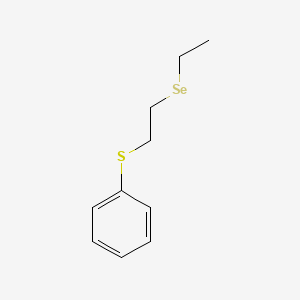
Benzene, ((2-(ethenylseleno)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, ((2-(ethenylseleno)ethyl)thio)- is an organoselenium compound that features a benzene ring substituted with a thioether group and an ethenylseleno group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, ((2-(ethenylseleno)ethyl)thio)- typically involves the introduction of the ethenylseleno and thioether groups onto a benzene ring. One common method is the nucleophilic substitution reaction where a benzene derivative is treated with a selenoether and a thioether under specific conditions. The reaction often requires a catalyst and is carried out under inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of Benzene, ((2-(ethenylseleno)ethyl)thio)- may involve multi-step processes that ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Benzene, ((2-(ethenylseleno)ethyl)thio)- undergoes various chemical reactions, including:
Oxidation: The selenium and sulfur atoms in the compound can be oxidized to form selenoxides and sulfoxides, respectively.
Reduction: The compound can be reduced to remove the ethenyl group or to convert the selenoether and thioether groups to their corresponding hydrogenated forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Selenoxides and sulfoxides.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, ((2-(ethenylseleno)ethyl)thio)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce selenium and sulfur functionalities into complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, ((2-(ethenylseleno)ethyl)thio)- involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can form bonds with various biological molecules, influencing their function. The compound may also undergo redox reactions, contributing to its biological activity by modulating oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, ((2-(ethylthio)ethyl)thio)-: Similar structure but lacks the selenium atom.
Benzene, ((2-(vinylthio)ethyl)thio)-: Similar structure but with a vinyl group instead of an ethenyl group.
Benzene, ((2-(ethenylseleno)ethyl)seleno)-: Similar structure but with an additional selenoether group.
Uniqueness
Benzene, ((2-(ethenylseleno)ethyl)thio)- is unique due to the presence of both selenium and sulfur atoms, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
90053-42-2 |
|---|---|
Molecular Formula |
C10H14SSe |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
2-ethylselanylethylsulfanylbenzene |
InChI |
InChI=1S/C10H14SSe/c1-2-12-9-8-11-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
ZYGRWMLJSLCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]CCSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


